molecular formula C8H8BrFOS B6305320 2-Bromo-4-fluoro-3-methoxythioanisole CAS No. 1879026-19-3

2-Bromo-4-fluoro-3-methoxythioanisole

Cat. No.: B6305320
CAS No.: 1879026-19-3
M. Wt: 251.12 g/mol
InChI Key: IUUMEXFQCLHDCK-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methoxythioanisole: is an organic compound with the molecular formula C8H8BrFOS and a molecular weight of 251.12 g/mol . It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a thioanisole core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-3-methoxythioanisole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxythioanisole.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-4-fluoro-3-methoxythioanisole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-fluoro-3-methoxythioanisole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2-azido-4-fluoro-3-methoxythioanisole or 2-thio-4-fluoro-3-methoxythioanisole.

    Oxidation Products: 4-Fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzoic acid.

    Reduction Products: 4-Fluoro-3-methoxythioanisole.

Scientific Research Applications

Chemistry: 2-Bromo-4-fluoro-3-methoxythioanisole is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated thioanisoles on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methoxythioanisole involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and fluorine) and the methoxy group can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Bromo-4-fluoroanisole: Lacks the methoxy group on the thioanisole core.

    4-Fluoro-3-methoxythioanisole: Lacks the bromine atom.

    2-Bromo-4-methoxythioanisole: Lacks the fluorine atom.

Uniqueness: 2-Bromo-4-fluoro-3-methoxythioanisole is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups on the thioanisole core. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-bromo-1-fluoro-2-methoxy-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFOS/c1-11-8-5(10)3-4-6(12-2)7(8)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUMEXFQCLHDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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